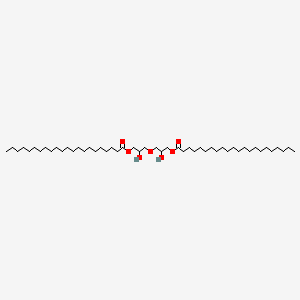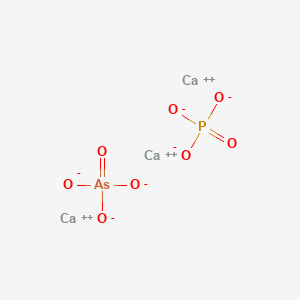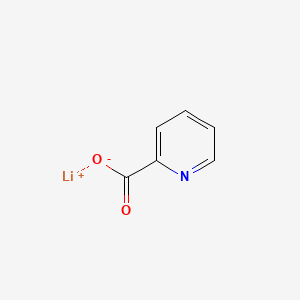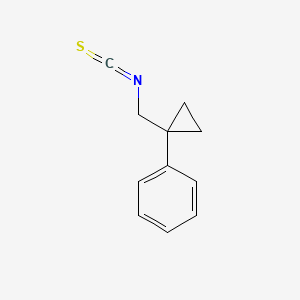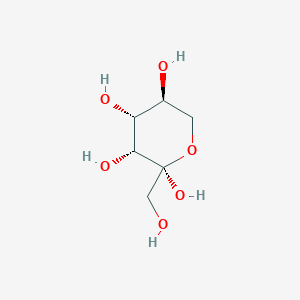
beta-L-Tagatopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-L-Tagatopyranose: is a monosaccharide, specifically a hexose, which is a six-carbon sugar It is one of the stereoisomers of tagatose, a rare sugar that is found in small quantities in dairy products and certain fruits
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-L-Tagatopyranose can be synthesized from D-galactose through an isomerization process. The conversion involves the use of L-arabinose isomerase, an enzyme that catalyzes the isomerization of D-galactose to D-tagatose. The reaction typically occurs under mild conditions, with optimal activity observed at temperatures around 50°C and a pH range of 5 to 9 .
Industrial Production Methods: In an industrial setting, this compound can be produced using recombinant strains of microorganisms such as Pichia pastoris. These strains are engineered to express L-arabinose isomerase and beta-D-galactosidase, which facilitate the hydrolysis of lactose to D-galactose and its subsequent isomerization to D-tagatose. This method allows for the efficient production of this compound from lactose-containing feedstock .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-L-Tagatopyranose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form sugar alcohols.
Substitution: It can participate in substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acylation and alkylation reactions can be carried out using acyl chlorides and alkyl halides, respectively.
Major Products:
Oxidation: Produces sugar acids such as tagaric acid.
Reduction: Produces sugar alcohols like tagitol.
Substitution: Produces various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Beta-L-Tagatopyranose has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis.
Biology: It serves as a model compound for studying carbohydrate metabolism and enzyme specificity.
Medicine: It is being investigated for its potential as a low-calorie sweetener and its effects on blood glucose levels, making it a candidate for diabetes management.
Industry: It is used in the food industry as a low-calorie sweetener and in the production of functional foods.
Mécanisme D'action
The mechanism by which beta-L-Tagatopyranose exerts its effects involves its interaction with specific enzymes and metabolic pathways. In the human body, it is metabolized differently from glucose, leading to a lower glycemic response. It acts as a substrate for certain enzymes involved in carbohydrate metabolism, influencing pathways related to energy production and storage .
Comparaison Avec Des Composés Similaires
D-Tagatose: Another stereoisomer of tagatose with similar properties but different metabolic effects.
L-Sorbopyranose: A related sugar with a similar structure but different functional properties.
D-Psicopyranose: Another hexose sugar with comparable chemical behavior.
Uniqueness: Beta-L-Tagatopyranose is unique due to its specific stereochemistry, which influences its interaction with enzymes and metabolic pathways. This distinct stereochemistry results in different physiological effects compared to its isomers and other similar compounds .
Propriétés
Numéro CAS |
41847-58-9 |
|---|---|
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
(2S,3R,4R,5S)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6-/m0/s1 |
Clé InChI |
LKDRXBCSQODPBY-KCDKBNATSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@H]([C@@](O1)(CO)O)O)O)O |
SMILES canonique |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



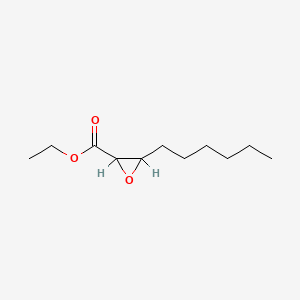
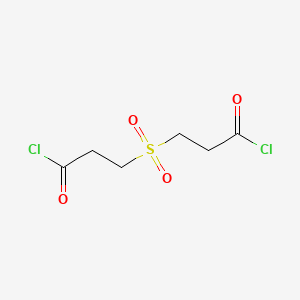

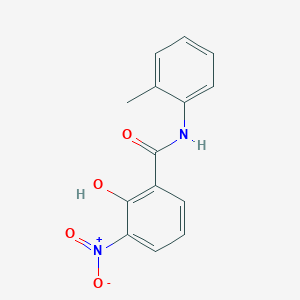
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)


